![molecular formula C9H11NO3 B13585057 rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid](/img/structure/B13585057.png)
rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5210,2,6]dec-4-ene-5-carboxylicacid is a complex organic molecule with a unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid typically involves multiple steps. One common method starts with the reaction of maleic anhydride and dicyclopentadiene to form exo-5-norbornene-2,3-dicarboxyanhydride . This intermediate is then subjected to further reactions to introduce the oxa and aza functionalities, resulting in the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing optically active polymers and other complex molecules.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Industry: It is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
- rac-(1R,2S,6S,7S)-5-(2,6-dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene
- rac-(1R,2S,6R,7S)-3-bromotricyclo[5.2.1.0,2,6]dec-8-ene
Uniqueness
rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid is unique due to its specific tricyclic structure and the presence of both oxa and aza functionalities. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
(1S,2R,6R,7R)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene-5-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c11-9(12)7-6-4-1-2-5(3-4)8(6)13-10-7/h4-6,8H,1-3H2,(H,11,12)/t4-,5+,6-,8-/m1/s1 |
InChIキー |
RCRUBCADZAQKLQ-BYPJNBLXSA-N |
異性体SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2ON=C3C(=O)O |
正規SMILES |
C1CC2CC1C3C2ON=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13584984.png)


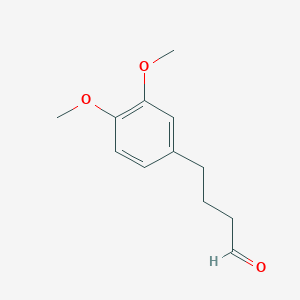
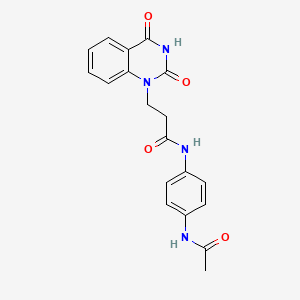
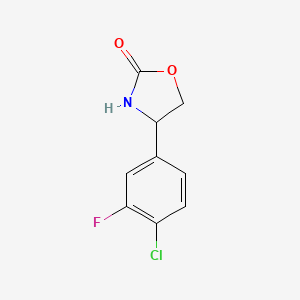

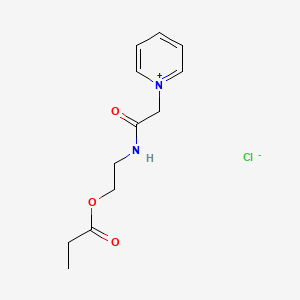
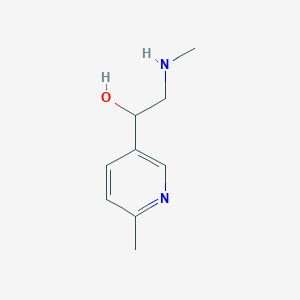
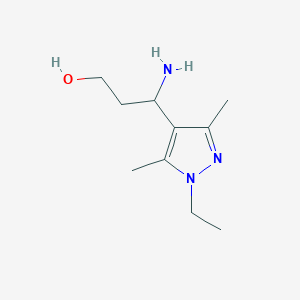
![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)
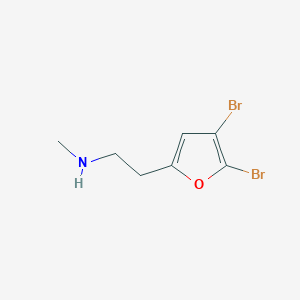
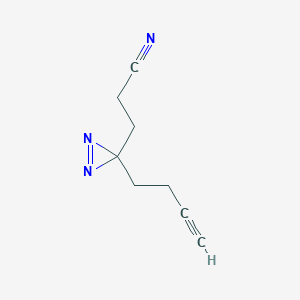
![1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B13585039.png)
